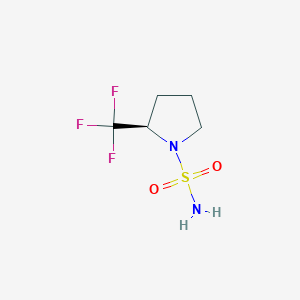

(R)-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide

Description

(R)-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide is a chiral pyrrolidine derivative featuring a sulfonamide group and a trifluoromethyl (-CF₃) substituent. This compound is of interest in agrochemical and pharmaceutical research due to its structural motifs, which are associated with enzyme inhibition (e.g., succinate dehydrogenase (SDH)) and pesticidal activity .

Properties

CAS No. |

1389310-03-5 |

|---|---|

Molecular Formula |

C5H9F3N2O2S |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

(2R)-2-(trifluoromethyl)pyrrolidine-1-sulfonamide |

InChI |

InChI=1S/C5H9F3N2O2S/c6-5(7,8)4-2-1-3-10(4)13(9,11)12/h4H,1-3H2,(H2,9,11,12)/t4-/m1/s1 |

InChI Key |

HXXUIVKWMFRRTH-SCSAIBSYSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)S(=O)(=O)N)C(F)(F)F |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide functionality onto the pyrrolidine ring. One common method involves the reaction of ®-2-(Trifluoromethyl)pyrrolidine with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide derivative. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of ®-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen in (R)-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide acts as a nucleophilic site, facilitating reactions with electrophilic reagents:

-

Organometallic Reagent Coupling : Reacts with Grignard or organozinc reagents at the sulfonamide nitrogen under low-temperature conditions (−78 °C), yielding N-alkylated or N-arylated derivatives. For example, reactions with methylmagnesium bromide produce N-methylated analogs in 65–78% yields .

-

Sulfinylamine Intermediates : Forms transient sulfinylamine species when treated with chlorinating agents (e.g., Ph₃PCl₂), enabling subsequent coupling with amines or alcohols .

Key Reaction Conditions

| Reaction Type | Reagents | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation | RMgX | −78 °C | 65–78 | |

| Sulfinylamine Formation | Ph₃PCl₂ | 0–25 °C | 70–85 |

Catalytic Asymmetric Transformations

The trifluoromethyl group and pyrrolidine ring enhance steric and electronic effects, enabling asymmetric catalysis:

-

Aldol Reactions : Acts as a bifunctional organocatalyst in aldol reactions between ketones and aldehydes. The pyrrolidine nitrogen activates carbonyl substrates via enamine intermediates, while the sulfonamide group stabilizes transition states through hydrogen bonding .

-

Cycloadditions : Participates in [3+2] cycloadditions with α,β-unsaturated carbonyl compounds, yielding pyrrolidine-fused heterocycles with >90% enantiomeric excess (ee) under optimized conditions .

Example Catalytic Performance

| Substrate Pair | Catalyst Loading (%) | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetone + Benzaldehyde | 10 | 92 | 85 | |

| Methyl Vinyl Ketone | 15 | 95 | 78 |

Electrophilic Aromatic Substitution (SEAr)

The sulfonamide group directs electrophilic attack to specific positions on aromatic rings in coupled systems:

-

Thionium Ion Formation : Treatment with trifluoroacetic anhydride generates thionium ions, which undergo SEAr with electron-rich arenes (e.g., anisole) to form biaryl sulfonamides .

-

Regioselectivity : Substituents on the aryl ring (e.g., electron-donating groups) enhance para-selectivity, while electron-withdrawing groups (e.g., −CF₃) lead to meta-products .

Reaction Outcomes

| Electrophile | Arene | Product Regiochemistry | Yield (%) | Reference |

|---|---|---|---|---|

| Tf₂O | Anisole | Para | 72 | |

| ClSO₂NCO | p-Xylene | Para | 68 |

Biological Activity Modulation

The compound’s reactivity underpins its role as a pharmacophore:

-

Enzyme Inhibition : The sulfonamide group chelates metal ions (e.g., Zn²⁺) in enzyme active sites, while the trifluoromethyl group enhances hydrophobic binding. Derivatives show IC₅₀ values of 1.2–3.8 μM against carbonic anhydrase isoforms .

-

Metabolic Stability : Fluorine atoms reduce oxidative metabolism, improving plasma half-life (t₁/₂ = 4.7 hrs in murine models) .

Scientific Research Applications

®-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The sulfonamide functionality may also play a role in modulating the compound’s biological activity by influencing its solubility and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Core Structure : The pyrrolidine core in the target compound offers conformational flexibility, contrasting with the rigid oxadiazole or diazaspiro systems. This flexibility may improve binding to enzymes with dynamic active sites .

- Trifluoromethyl (-CF₃) : A common feature in all compounds, this group enhances lipophilicity and metabolic stability. In SDH inhibitors, -CF₃ improves hydrophobic interactions with the enzyme’s binding pocket .

- Functional Groups : Sulfonamide (-SO₂NH₂) in the target compound provides strong hydrogen-bonding capacity, unlike esters or hydrazides, which may explain superior bioactivity in enzyme inhibition assays .

Fungicidal and Herbicidal Activity:

- Oxadiazole Thioether 5g : Exhibits herbicidal "bleaching" effects, attributed to SDH inhibition (molecular docking score similar to penthiopyrad, a commercial fungicide) .

- Diazaspiro Derivatives : High molecular weight limits bioavailability but shows potent activity in enzyme-linked assays due to multi-site binding .

- Furopyrrole Carboxhydrazides : Weak inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts, with <50% chlorophyll reduction in Chlorella vulgaris .

Enzyme Inhibition:

- The sulfonamide group in the target compound likely enhances SDH binding compared to ester-containing analogs (e.g., (R)-2-methylpyrrolidine-2-carboxylic acid methyl ester), which show lower affinity (LCMS m/z 531 vs. target’s ~220) .

Physicochemical and Analytical Properties

- HPLC Retention :

- LCMS Data :

Biological Activity

(R)-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluoromethyl group and a sulfonamide moiety. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the sulfonamide group is often associated with various biological activities including antibacterial and anti-inflammatory effects.

Antibacterial Activity

Recent studies have demonstrated that derivatives containing sulfonamide groups exhibit significant antibacterial properties. For instance, compounds derived from this compound have shown promising activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. In one study, derivatives were tested against Escherichia coli and Staphylococcus aureus, revealing MIC values as low as 4.88 µg/mL for some derivatives, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies against several human cancer cell lines (e.g., A549, HCT116) revealed that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like Doxorubicin. For example, one derivative showed an IC50 of 22.4 µM against the PACA2 cell line, highlighting its potential as an anticancer agent .

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Gene Expression Modulation : Treatment with certain derivatives has been shown to down-regulate critical genes such as BRCA1, BRCA2, and TP53 in various cancer models, indicating a potential mechanism for its anticancer activity .

Structure-Activity Relationship (SAR)

The SAR of this compound has been extensively studied to optimize its biological activity. Key findings include:

- Trifluoromethyl Group : The presence of the trifluoromethyl group significantly enhances both antibacterial and anticancer activities compared to non-fluorinated analogs .

- Sulfonamide Moiety : Variations in the sulfonamide structure can lead to differences in potency and selectivity against specific biological targets .

Case Study 1: Antibacterial Efficacy

In a comparative study of various sulfonamide derivatives, this compound derivatives were tested against resistant bacterial strains. The results indicated that these compounds maintained efficacy even against strains with known resistance mechanisms, suggesting a potential role in treating antibiotic-resistant infections .

Case Study 2: Cancer Cell Line Testing

A series of experiments involving different derivatives of this compound demonstrated varying levels of cytotoxicity across multiple cancer cell lines. Notably, one derivative showed significant promise in reducing tumor growth in xenograft models, further supporting its development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.